![molecular formula C7H3FN4 B2518688 2-Azido-3-fluorobenzonitrile CAS No. 2551119-70-9](/img/structure/B2518688.png)
2-Azido-3-fluorobenzonitrile
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-Azido-3-fluorobenzonitrile involves the condensation of 2-fluorobenzonitriles with phenoxides to produce 2-aryloxybenzonitriles. These intermediates can then undergo cyclization in trifluoromethanesulfonic acid at room temperature, leading to the formation of xanthone-iminium triflates. This process is highlighted by its resistance to hydrolysis of the C=N bond, although strong aqueous acid can eventually convert these compounds into xanthones under vigorous conditions. The synthesis pathway is versatile, allowing for the creation of novel polynuclear dixanthones and high molar mass polyxanthone, as demonstrated with the synthesis of compounds derived from 3,3'-difluoro-4,4'-biphenyldicarbonitrile .
Molecular Structure Analysis
The molecular structure of compounds in the realm of 2-Azido-3-fluorobenzonitrile can be complex, as evidenced by the photo-induced ring expansions of o-azidobenzonitriles. These reactions typically yield a mixture of 3-cyano- and 7-cyano-3H-azepin-2(1H)-ones. Interestingly, in certain cases, a ring-contraction can occur, resulting in the formation of a 2-azabicyclo[3.2.0]hept-6-ene-3-one structure. The structural details of these compounds have been elucidated using X-ray crystallography, providing clear insights into the molecular configurations of the cyano-azepinones and the azabicycloheptenone .
Chemical Reactions Analysis
The chemical behavior of o-azidobenzonitriles, which are structurally related to 2-Azido-3-fluorobenzonitrile, under photolysis in aqueous-tetrahydrofuran is quite intriguing. Unlike other aryl azides with electron-withdrawing ortho-substituents, these compounds do not solely produce the anticipated 3-cyano-azepinones but also generate 7-cyano-3H-azepin-2(1H)-ones. This unexpected product formation suggests a complex reaction pathway that may involve multiple steps or competing reaction mechanisms. The presence of ortho-substituents appears to play a significant role in determining the reaction outcome .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Azido-3-fluorobenzonitrile and related compounds are influenced by their molecular structures. The resistance of the C=N bond in xanthone-iminium triflates to hydrolysis is a notable chemical property, which suggests a degree of stability in certain conditions. The ability to undergo cyclization and ring expansion or contraction under specific conditions, such as photolysis or exposure to trifluoromethanesulfonic acid, indicates a level of reactivity that can be harnessed in synthetic chemistry. The physical properties, such as solubility and crystallinity, can be inferred from the successful use of X-ray crystallography to determine the structures of the reaction products .
Scientific Research Applications
Coordination Chemistry and Magnetic Properties
Research demonstrates the use of azido and fluoro-substituted benzoate derivatives in synthesizing azido-copper coordination polymers. These compounds exhibit interesting magnetic properties, including ferromagnetic ordering and slow relaxation. The azido ligand, often used in magnetochemistry, contributes significantly to the magnetic anisotropy observed in these complexes. Studies involving the electronic structure and magnetic data of such complexes help in understanding the ligand field of the azido ligand and its influence on magnetic anisotropy, which is crucial for developing magnetic materials with specific properties (Schweinfurth et al., 2015).
Fluorescent Labeling and Bioorthogonal Chemistry
Azido groups are pivotal in bioorthogonal chemistry, particularly in the fluorescent labeling of biomolecules. This application is vital for studying RNA localization, structure, and dynamics. The azide–alkyne click reaction, a cornerstone of bioorthogonal chemistry, allows for the efficient and site-specific labeling of RNA with fluorophores. This technique has been utilized to study the biological phenomena involving RNA as an interacting partner, offering insights into RNA biology and facilitating the development of RNA-based therapeutics (Winz et al., 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-azido-3-fluorobenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3FN4/c8-6-3-1-2-5(4-9)7(6)11-12-10/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLFDBOIZRSXXRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)N=[N+]=[N-])C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3FN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azido-3-fluorobenzonitrile |
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